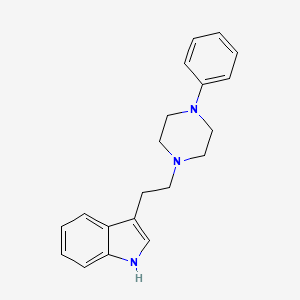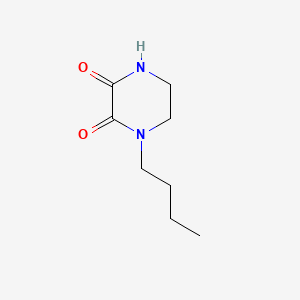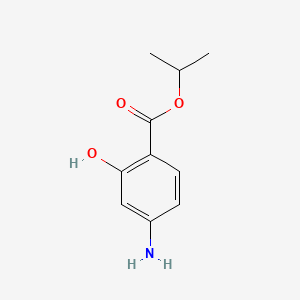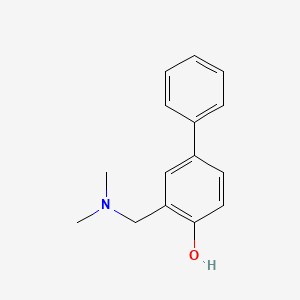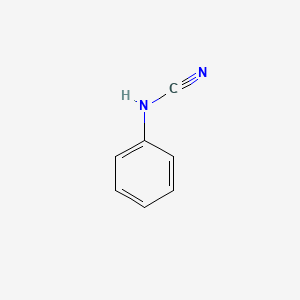
Phenylcyanamide
Overview
Description
Phenylcyanamide is a chemical compound with the molecular formula C7H6N2 . It has a unique and chemically promiscuous nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the ‘cyanamide-moiety’ is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit .
Synthesis Analysis
Phenylcyanamide can be synthesized by methylation of phenylthiourea followed by a basic work-up . All products along the synthetic route have been fully characterized by means of NMR, IR, and X-ray studies .Molecular Structure Analysis
The structure of phenylcyanamide was investigated by DFT-B3LYP and ab initio MP2 calculations with 6-311+G** basis set . The planar to the perpendicular rotational barrier was calculated to be about 4kcal/mol by both levels of calculation .Chemical Reactions Analysis
Phenylcyanamide has been used in synthetic chemistry for cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry . The carbon-nitrogen triple bond of cyanamides readily undergo [3 + 2] and [2 + 2 + 2] cycloadditions when exposed to suitable reacting partners, which ultimately lead to the formation of five and six-membered ring heterocycles, respectively .Physical And Chemical Properties Analysis
Phenylcyanamide has a molecular weight of 118.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are 118.053098200 g/mol . The topological polar surface area is 35.8 Ų .Scientific Research Applications
Synthesis of Silver Nanoparticles
Phenylcyanamide has been used in the synthesis of silver nanoparticles with a 4-nitro phenylcyanamide ligand. These nanoparticles have applications in the detection of various substances, including dibucaine, naphazoline, dopamine, and acetaminophen .
Cycloaddition Chemistry
The unique duality of the nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit in phenylcyanamide’s structure makes it a valuable compound in cycloaddition chemistry .
Aminocyanation Reactions
Phenylcyanamide is utilized in aminocyanation reactions due to its cyanamide moiety, which provides a source for both amino and nitrile groups .
Electrophilic Cyanide-Transfer Agents
Its electrophilic nitrile unit allows phenylcyanamide to act as an electrophilic cyanide-transfer agent in various chemical reactions .
Radical and Coordination Chemistry
Phenylcyanamide exhibits unique radical and coordination chemistry, which can be exploited in creating complex molecular structures .
Structural and Thermal Characterization Studies
The compound has been used in FT-IR, 1H-NMR, TGA, and UV–Vis studies for the structural and thermal characterization of silver nanoparticles .
Magnetic Properties in Polymeric Complexes
Phenylcyanamide is involved in the study of magnetic properties of polymeric manganese(II) complexes when combined with ligands like 4,4′-bipyridine .
Mechanism of Action
Target of Action
Phenylcyanamide and its derivatives have been found to interact with DNA, making it a primary target . This interaction can block the division of cancer cells, leading to cell death .
Mode of Action
Phenylcyanamide interacts with its primary target, DNA, through a process known as platination . This process involves the binding of Phenylcyanamide to DNA, which can lead to significant changes in the DNA structure. The platination level of Phenylcyanamide has been found to be approximately 80-fold higher than that of cisplatin, a commonly used chemotherapy drug .
Biochemical Pathways
The interaction of Phenylcyanamide with DNA affects various biochemical pathways. One of the key pathways influenced by Phenylcyanamide is the generation of reactive oxygen species (ROS). Phenylcyanamide has been found to stimulate the production of hydrogen peroxide in a time-dependent manner . It also induces an increase in ROS production, which is superior to that induced by antimycin .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Phenylcyanamide are yet to be fully characterized. The adme properties of a drug molecule can have a major impact on its bioavailability
Result of Action
The interaction of Phenylcyanamide with DNA and its influence on ROS production result in significant molecular and cellular effects. These effects include the loss of mitochondrial membrane potential and the induction of apoptosis . Apoptosis, or programmed cell death, is a crucial mechanism in controlling cell proliferation and survival.
Future Directions
The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years . The last decade has witnessed a significant increase in the use and application of substituted cyanamides in synthetic chemistry, along with the development of more sustainable and robust synthetic routes to these important family of compounds . This suggests that Phenylcyanamide and related compounds will continue to be an area of active research in the future.
properties
IUPAC Name |
phenylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c8-6-9-7-4-2-1-3-5-7/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXXLCJERIYMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211235 | |
| Record name | Phenylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylcyanamide | |
CAS RN |
622-34-4 | |
| Record name | N-Phenylcyanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylcyanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylcyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene](/img/structure/B1617941.png)
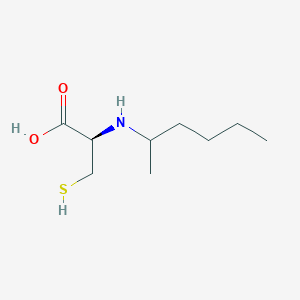

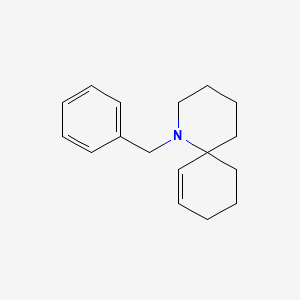
![1,3-dimethyl-8-[2-[methyl(1-phenylpropan-2-yl)amino]ethylamino]-7H-purine-2,6-dione;hydrochloride](/img/structure/B1617948.png)


